

spectroscopic data comparison of "2-Phenylpropyl 2-butenate" from different suppliers

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Compound of Interest

Compound Name: 2-Phenylpropyl 2-butenate

Cat. No.: B15176755

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Spectroscopic Data Comparison: A Guide to 2-Phenylpropyl 2-Butenoate Analysis

A Note on Data Availability: An extensive search of publicly available chemical supplier databases and scientific literature did not yield experimental spectroscopic data for "2-Phenylpropyl 2-butenate" from multiple suppliers. To provide a useful guide for researchers, this document presents a combination of predicted spectroscopic data and representative spectral information for structurally similar compounds. This guide is intended to serve as a reference for the expected spectral characteristics of **2-Phenylpropyl 2-butenate** and to highlight the potential variations that may be observed in experimental data from different sources.

Predicted and Representative Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics for **2-Phenylpropyl 2-butenate**.

Table 1: Predicted ^1H NMR Data for 2-Phenylpropyl 2-butenate (500 MHz, CDCl_3)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Potential Supplier Variations
7.35 - 7.20	m	5H	Ar-H	Minor shifts due to solvent purity or residual solvent signals.
6.98	dq	1H	=CH-CH ₃	Slight variations in coupling constants (J-values).
5.85	dq	1H	O=C-CH=	Peak broadening due to instrument shimming.
4.15	t	2H	O-CH ₂	Presence of minor impurity peaks.
3.01	m	1H	Ar-CH	Variations in integration values due to signal-to-noise.
1.88	dd	3H	=CH-CH ₃	-
1.30	d	3H	CH-CH ₃	-

Table 2: Predicted ¹³C NMR Data for 2-Phenylpropyl 2-butenate (125 MHz, CDCl₃)

Chemical Shift (ppm)	Assignment	Potential Supplier Variations
166.5	C=O	Minor shifts due to temperature or concentration differences.
144.2	=CH-CH ₃	-
141.0	Ar-C (quat.)	-
128.6	Ar-CH	Differences in instrument calibration.
127.5	Ar-CH	-
126.4	Ar-CH	-
122.5	O=C-CH=	-
68.0	O-CH ₂	-
42.0	Ar-CH	-
21.5	CH-CH ₃	-
18.0	=CH-CH ₃	-

Table 3: Expected IR and MS Data for 2-Phenylpropyl 2-butenate

Spectroscopic Method	Expected Key Signals	Potential Supplier Variations
IR Spectroscopy	~3060 cm ⁻¹ (Ar C-H stretch)~2970 cm ⁻¹ (Aliphatic C-H stretch)~1720 cm ⁻¹ (C=O stretch, α,β -unsaturated ester)~1650 cm ⁻¹ (C=C stretch)~1160 cm ⁻¹ (C-O stretch)	Variations in peak intensity and broadness. Shifts due to sample preparation (e.g., neat vs. thin film).
Mass Spectrometry (EI)	Molecular Ion (M ⁺): m/z = 204Key Fragments: m/z = 117 (tropylium ion), 91 (benzyl cation), 69 (crotonyl cation)	Relative intensities of fragment ions can vary based on the instrument's ionization energy.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:** The NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 500 MHz for ¹H NMR). For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum. Key parameters to be noted include the solvent, temperature, and the number of scans.
- Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform. This is followed by phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

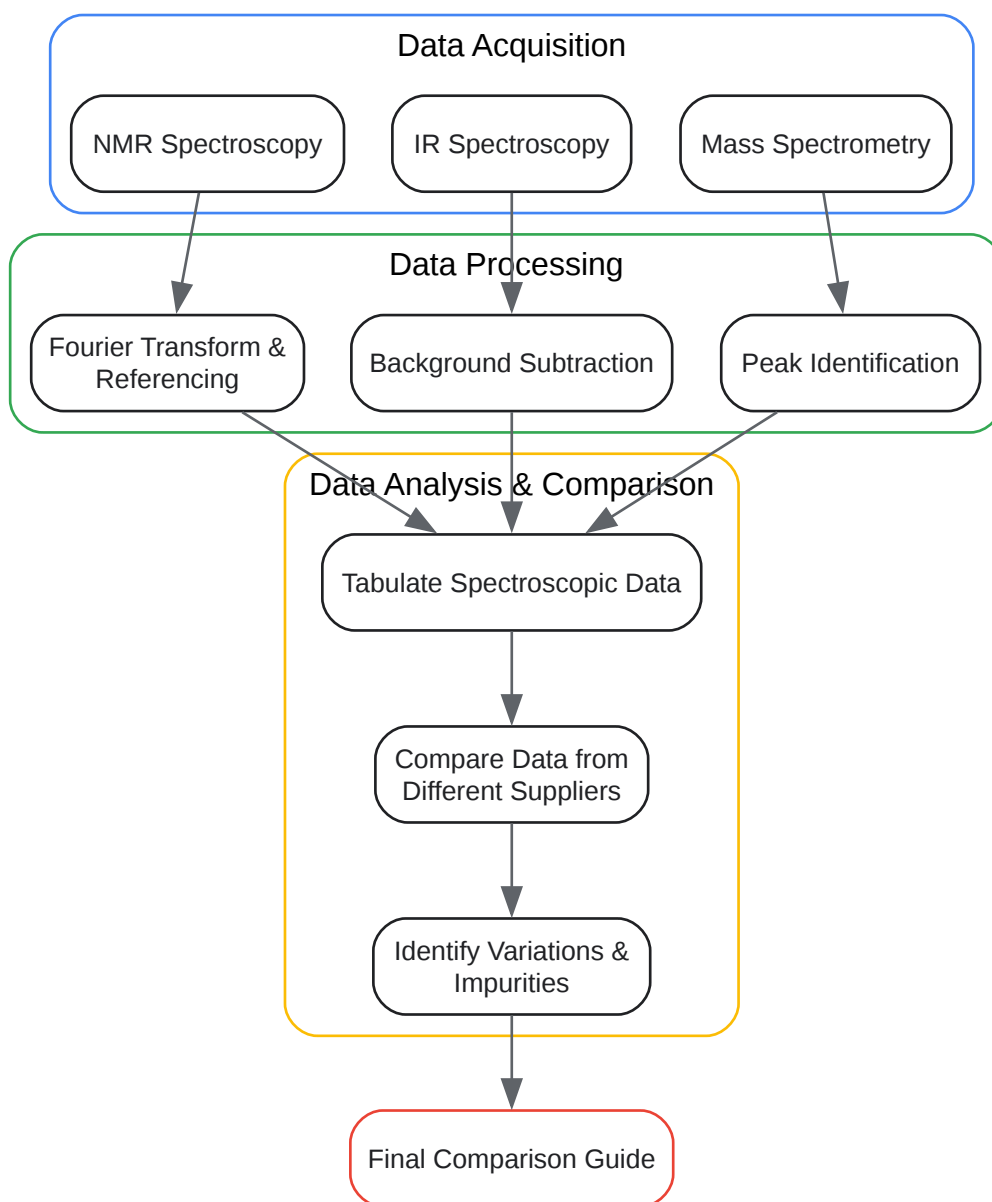
- **Sample Preparation:** For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm^{-1} .
- **Data Analysis:** The resulting spectrum of transmittance or absorbance versus wavenumber (cm^{-1}) is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).
- **Ionization:** The sample molecules are ionized, for example, by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates a typical workflow for the acquisition and comparison of spectroscopic data for a chemical compound.



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Caption: Workflow for Spectroscopic Data Acquisition and Comparison.

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